Cyclothiazide

Hypertension Diuretic Cardiovascular pharmacology

Cyclothiazide (CAS 2259-96-3) is the definitive pharmacological probe for isolating flip-variant AMPA receptor function, displaying a 4- to 10-fold preference over flop isoforms unmatched by aniracetam, PEPA, or IDRA-21. Its unique non-competitive binding site, distinct from both the glutamate orthosteric site and the 2,3-benzodiazepine allosteric pocket, makes it irreplaceable for mapping AMPA receptor allosteric landscapes. Researchers rely on its extensively characterized EC50 (10.0 μM for steady-state current) as a system-validation standard. With 10x greater diuretic potency than hydrochlorothiazide, it also enables lower-dose hypertension-model protocols. Procure the authentic reference compound to ensure cross-study reproducibility and valid mechanistic conclusions.

Molecular Formula C14H16ClN3O4S2
Molecular Weight 389.9 g/mol
CAS No. 2259-96-3
Cat. No. B1669527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclothiazide
CAS2259-96-3
SynonymsCyclothiazide;  Anhydron;  Renazide;  Valmiran;  Doburil;  Fluidil;  Anhydron;  Acquirel;  Renazide;  Tensodiural
Molecular FormulaC14H16ClN3O4S2
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl
InChIInChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20)
InChIKeyBOCUKUHCLICSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL;  SPARINGLY SOL IN ALC;  PRACTICALLY INSOL IN WATER;  PRACTICALLY INSOL IN CHLOROFORM, ETHER
2.79e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclothiazide (CAS 2259-96-3): Thiazide Diuretic and AMPA Receptor Positive Allosteric Modulator for Research Applications


Cyclothiazide (CTZ) is a benzothiadiazide belonging to the class of thiazide diuretics, originally introduced in the United States in 1963 by Eli Lilly as an antihypertensive and diuretic agent [1]. Beyond its clinical history as a sodium-chloride cotransporter (SLC12A3) inhibitor in the distal convoluted tubule, cyclothiazide was discovered in 1993 to be a positive allosteric modulator (PAM) of AMPA-type glutamate receptors, capable of potently inhibiting rapid receptor desensitization [2]. This dual pharmacological profile—diuretic action combined with AMPA receptor modulation—distinguishes cyclothiazide from most other thiazide diuretics and makes it a uniquely valuable tool compound in neuroscience research, particularly for studies of glutamatergic neurotransmission and AMPA receptor pharmacology [3].

Why Cyclothiazide Cannot Be Substituted with Generic Thiazide Diuretics in AMPA Receptor Research


Although cyclothiazide shares the benzothiadiazide core structure and thiazide diuretic classification with compounds such as hydrochlorothiazide, chlorothiazide, and bendroflumethiazide, its unique pharmacological properties render it non-interchangeable in research settings. The critical differentiating factor is cyclothiazide's potent positive allosteric modulation of AMPA receptors—a property absent or negligible in other thiazide diuretics . Additionally, cyclothiazide's potency as a diuretic differs quantitatively from hydrochlorothiazide: 2.5 mg cyclothiazide daily produces antihypertensive efficacy equivalent to 25 mg hydrochlorothiazide daily, representing an approximate 10-fold potency difference by weight [1]. Furthermore, cyclothiazide's stereochemical complexity as a mixture of eight stereoisomers in four racemate pairs introduces batch-to-batch variability considerations not applicable to simpler thiazides [2]. Researchers requiring AMPA receptor desensitization blockade or investigating glutamate receptor pharmacology cannot substitute hydrochlorothiazide or other thiazide diuretics and expect comparable experimental outcomes.

Cyclothiazide Evidence-Based Differentiation Guide: Quantitative Comparator Data


Antihypertensive Potency of Cyclothiazide Relative to Hydrochlorothiazide

In a randomized double-blind crossover clinical trial of 12 hypertensive outpatients, cyclothiazide demonstrated an approximately 10-fold greater antihypertensive potency by weight compared with hydrochlorothiazide, with 2.5 mg cyclothiazide daily producing blood pressure reduction equivalent to 25 mg hydrochlorothiazide daily [1]. Increasing the dose of either diuretic beyond these levels did not produce additional antihypertensive benefit, indicating a plateau effect at these respective doses [1].

Hypertension Diuretic Cardiovascular pharmacology

AMPA Receptor Desensitization Inhibition: Cyclothiazide Potency Profile

In patch-clamp recordings from cultured superior colliculus neurons, cyclothiazide dramatically slowed AMPA receptor desensitization and potentiated steady-state currents with an EC50 of 10.0 ± 2.5 μM [1]. This represents a distinct mechanism of action not shared by other thiazide diuretics, which lack meaningful AMPA receptor modulatory activity. Cyclothiazide also increased the onset (τ_on) and offset (τ_off) kinetics of AMPA-induced currents with EC50 values of 42.1 ± 4.5 μM and 31.6 ± 6.6 μM, respectively [1].

AMPA receptor Desensitization Electrophysiology Glutamate

Osteoblast Activity Modulation: Cyclothiazide vs Hydrochlorothiazide and Chlorothiazide

In the human osteoblast-like cell line MG-63, cyclothiazide inhibited 1,25(OH)₂D₃-induced osteocalcin secretion at a concentration of 1 μM (inhibition of -27 ± 3.6%), which is 100-fold lower than the effective concentration of hydrochlorothiazide (100 μM) and 1,000-fold lower than that of chlorothiazide (1000 μM; -42 ± 12.7%) [1]. This potency rank order correlates with the relative natriuretic effects of these thiazides in vivo [1].

Bone metabolism Osteoblast Osteocalcin Thiazide

GABAA Receptor Negative Modulation Potency of Cyclothiazide

Cyclothiazide acts as a negative allosteric modulator of GABAA receptors, reversibly inhibiting both evoked and spontaneous inhibitory postsynaptic currents with an IC50 of 58 μM [1]. Radioligand binding studies with [³H]-CTZ revealed that a specific diastereomeric fraction of cyclothiazide binds to GABAA receptors with high affinity (IC50 = 80 ± 15 nM) in the presence of 3 mM bicuculline methiodide, suggesting stereoselective interaction with an allosteric site [2]. This dual action—AMPA receptor potentiation coupled with GABAA receptor inhibition—creates a net excitatory shift in neuronal networks.

GABAA receptor Inhibitory neurotransmission Allosteric modulation

Stereochemical Complexity: Cyclothiazide Exists as a Mixture of Eight Stereoisomers

Pharmaceutical cyclothiazide is not a single molecular entity but rather a mixture of eight stereoisomers existing as four racemate pairs [1]. The two racemates with endo configuration at the norbornene moiety predominate over the exo racemates, and small but statistically significant differences in isomer distribution have been observed between different batches of the drug [1]. Subsequent work demonstrated that the four diastereoisomers can be separated chromatographically, and the most active single isomer is approximately five times more potent than the racemic mixture in potentiating AMPA transmission in Xenopus oocytes expressing rat cortex mRNA [2].

Chirality Stereoisomerism Analytical characterization Quality control

AMPA vs Kainate Receptor Selectivity: Cyclothiazide as an AMPA-Selective Tool

In recombinant glutamate receptor studies using Xenopus oocytes, cyclothiazide exhibited absolute selectivity for AMPA receptors over kainate receptors [1]. Cyclothiazide potentiated responses at AMPA receptors but did not affect transient kainate-induced responses in hippocampal neurons [2]. This contrasts with concanavalin A, which strongly potentiates responses at kainate but not AMPA receptors [1]. In studies of heteromeric AMPA receptors, cyclothiazide showed higher potency at receptors containing flip subunit variants compared with those containing flop variants, whereas the related PAM aniracetam demonstrated greater efficacy at flop-containing receptors [3].

AMPA receptor Kainate receptor Receptor selectivity Glutamate

Cyclothiazide: Optimal Research Application Scenarios Based on Quantitative Evidence


AMPA Receptor Desensitization Blockade in Electrophysiology

Based on the well-characterized EC50 of 10.0 ± 2.5 μM for steady-state current potentiation in cultured neurons [1], cyclothiazide at 10-100 μM concentrations is optimal for blocking AMPA receptor desensitization in patch-clamp and field potential recordings. This application leverages cyclothiazide's unique AMPA receptor PAM activity, a property absent in other thiazide diuretics, making it irreplaceable for studies requiring selective AMPA receptor desensitization inhibition.

AMPA vs Kainate Receptor Pharmacological Dissection

Cyclothiazide's absolute selectivity for AMPA receptors over kainate receptors [2] makes it the preferred tool for isolating AMPA receptor-mediated components of glutamatergic transmission in native tissue preparations. Researchers can combine cyclothiazide with concanavalin A (kainate-selective) to achieve complementary, non-overlapping receptor modulation, enabling definitive assignment of responses to AMPA or kainate receptor populations.

Thiazide Potency Comparisons in Osteoblast and Bone Metabolism Studies

The 100-fold greater potency of cyclothiazide compared with hydrochlorothiazide in inhibiting osteocalcin secretion from MG-63 osteoblast-like cells (effective at 1 μM vs 100 μM) [3] positions cyclothiazide as the preferred thiazide for in vitro bone cell biology studies. This potency advantage enables experiments at lower, more physiologically relevant concentrations while minimizing off-target effects.

Stereoisomer-Dependent Pharmacology Investigations

Given that pharmaceutical cyclothiazide comprises eight stereoisomers as four racemate pairs with the most active single isomer exhibiting 5-fold greater AMPA-potentiating activity than the racemic mixture [4], researchers conducting structure-activity relationship studies or requiring highly reproducible potency data should consider defined stereoisomer preparations. Batch-to-batch variability in isomer distribution [4] makes lot characterization advisable for critical quantitative experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.